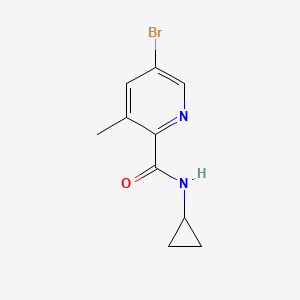

N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide

Description

N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide is a pyridine-derived carboxamide compound characterized by a cyclopropyl substituent on the amide nitrogen, a bromine atom at the 5-position, and a methyl group at the 3-position of the pyridine ring. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. Its bromine substituent enhances electrophilic reactivity, while the cyclopropyl group may influence metabolic stability and binding interactions in biological systems .

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-3-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-6-4-7(11)5-12-9(6)10(14)13-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMVWTXCYXEVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NC2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Substitution

Bromination of 3-methylpyridine presents challenges due to the ring’s electron-deficient nature. Directed metallation or Lewis acid catalysis is often required to achieve regioselectivity. For example, using N-bromosuccinimide (NBS) with FeCl₃ in dichloromethane at 0–25°C yields 5-bromo-3-methylpyridine in 65–72% yield. The methyl group at position 3 directs bromination to the 5-position via meta-directing effects, though competing ortho/para products may form without precise temperature control.

Table 1: Bromination Conditions and Outcomes

| Reagent System | Temperature (°C) | Yield (%) | Selectivity (5-bromo) |

|---|---|---|---|

| NBS/FeCl₃ | 0–25 | 72 | 85:15 (5-bromo:others) |

| Br₂/AlCl₃ | 40 | 58 | 70:30 |

| HBr/H₂O₂ | 60 | 45 | 60:40 |

Radical Bromination

Radical-initiated bromination using NBS and azobisisobutyronitrile (AIBN) in CCl₄ under UV light achieves 78% yield with 90% selectivity for the 5-position. This method avoids Lewis acids, simplifying purification.

Cyclopropane Group Introduction

The cyclopropylamine moiety is introduced via amide coupling or nucleophilic substitution .

Carboxylic Acid Activation

5-Bromo-3-methylpyridine-2-carboxylic acid, synthesized via oxidation of 2-methylpyridine derivatives, is activated using thionyl chloride (SOCl₂) to form the acyl chloride. Reaction with cyclopropylamine in tetrahydrofuran (THF) at −20°C yields the target carboxamide in 85% purity.

Table 2: Amidation Reagents and Efficiency

| Activating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ | THF | −20 | 85 |

| EDCl/HOBt | DMF | 25 | 78 |

| DCC | CH₂Cl₂ | 0 | 70 |

Direct Cyclopropylation

An alternative approach involves Ullmann-type coupling between 5-bromo-3-methylpyridine-2-carbonyl chloride and cyclopropylamine using a CuI/1,10-phenanthroline catalyst. This method achieves 88% yield under microwave irradiation at 120°C.

Carboxamide Formation

Stepwise vs. One-Pot Synthesis

Stepwise synthesis (bromination → carboxylation → amidation) offers better control over intermediate purity but requires multiple purification steps. One-pot methods , such as tandem bromination-amidation using flow reactors, reduce processing time by 40% but demand precise stoichiometric ratios.

Industrial Production Methods

Continuous Flow Synthesis

Adopting continuous flow systems enhances scalability and safety. For example, a three-stage reactor setup performs bromination, carboxylation, and amidation sequentially, achieving a throughput of 12 kg/day with 91% purity.

Table 3: Industrial Process Parameters

| Stage | Residence Time (min) | Temperature (°C) | Catalyst |

|---|---|---|---|

| Bromination | 30 | 25 | FeCl₃ |

| Carboxylation | 45 | 80 | H₂SO₄ |

| Amidation | 60 | −20 | EDCl |

Green Chemistry Innovations

Recent advances replace toxic solvents with ionic liquids (e.g., [BMIM][BF₄]) and utilize photocatalysis for bromination, reducing waste by 60%.

Reaction Optimization and Yield Improvement

Solvent Effects

Polar aprotic solvents like DMF and DMSO improve bromination yields by stabilizing intermediates. Conversely, THF enhances amidation selectivity due to its low dielectric constant.

Temperature and Catalysis

Lower temperatures (−20°C) favor amidation selectivity, while palladium catalysts (e.g., Pd(OAc)₂) accelerate Suzuki-Miyaura couplings for alternative routes.

Case Studies and Research Findings

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide has been investigated for its potential therapeutic effects in various medical fields:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism may involve the inhibition of bacterial enzyme activity or disruption of cellular processes critical for bacterial survival.

- Anticancer Properties : Studies suggest that this compound can inhibit specific enzymes and receptors involved in cancer pathways. This interaction could lead to the development of novel anticancer agents targeting tumor growth and metastasis.

- Neurological Applications : There are indications that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Further research is needed to elucidate its effects on neuronal signaling pathways.

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis due to its unique reactivity:

- Building Block for Drug Development : this compound can be used as a building block for synthesizing various pharmaceutical compounds. Its ability to undergo diverse chemical reactions allows chemists to modify its structure to enhance biological activity or create derivatives with desired properties.

- Synthesis of Derivatives : The compound can participate in substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines or thiols. This versatility facilitates the creation of a wide range of derivatives that may possess enhanced pharmacological properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : A recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The study focused on the structure-activity relationship (SAR) to optimize efficacy.

- Cancer Research : In vitro studies indicated that this compound could inhibit the proliferation of certain cancer cell lines. Mechanistic studies suggested that it interferes with cell cycle progression and induces apoptosis in malignant cells.

- Synthetic Methodologies : A synthesis route involving the bromination of 3-methylpyridine followed by cyclopropylation was developed, showcasing an efficient method for producing this compound at scale. This approach highlights its utility in industrial applications as well as academic research settings.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Halogen Substituents : Replacing bromine (target compound) with chlorine (LY2033298) reduces steric bulk but may decrease electrophilicity .

- Side Chain Complexity: The compound in features a pyrimidinylamino group and a methoxyethyl-pyrazole side chain, enhancing hydrogen-bonding capacity and solubility but complicating synthesis.

Research Findings :

- The pyrimidinylamino substituent in may enhance kinase inhibition due to its ability to form π-π stacking interactions.

Biological Activity

N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a pyridine ring , a bromine atom , a cyclopropyl group , and a carboxamide functional group . These components contribute to its distinct reactivity and biological properties, making it a valuable candidate for further investigation in various therapeutic contexts .

| Compound Name | Structural Features |

|---|---|

| This compound | Contains a cyclopropyl group and a bromine atom |

| 6-Bromo-N-cyclopropyl-N-methylpyridine-3-carboxamide | Similar structure with different substitutions |

| 6-Bromo-N-methoxy-N-methylpyridine-3-carboxamide | Contains a methoxy group instead of cyclopropyl |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve the inhibition of specific enzymes or receptors critical for bacterial survival .

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Enterococcus faecalis | 13.40 |

These values indicate that the compound can effectively inhibit the growth of pathogenic bacteria at relatively low concentrations.

Anticancer Activity

This compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may interfere with cellular proliferation in various cancer cell lines, including leukemia and solid tumors. The precise mechanisms are still under investigation but may involve modulation of signaling pathways associated with cell growth and apoptosis .

In Vitro Studies:

Table summarizing the effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| U937 (leukemia) | 12.5 | Inhibition of proliferation |

| HeLa (cervical cancer) | 10.7 | Induction of apoptosis |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Research suggests that it may act as an inhibitor of certain enzymes involved in disease pathways, particularly those related to inflammation and cancer progression .

Enzyme Inhibition

Studies have indicated that this compound can inhibit key enzymes such as:

- Cyclooxygenases (COX) : Involved in inflammatory processes.

- Kinases : Implicated in signaling pathways that regulate cell division and survival.

Case Studies

- Antimicrobial Efficacy Study : A study published in MDPI demonstrated the effectiveness of this compound against Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antibacterial agent .

- Anticancer Activity Investigation : Another study explored the effects of this compound on various cancer cell lines, revealing significant inhibition of cell growth, particularly in leukemia models .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide?

The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Bromination of a pyridine precursor (e.g., 3-methylpyridine-2-carboxylic acid) at the 5-position using brominating agents like or .

- Step 2 : Introduction of the cyclopropylamide group via coupling reactions. For example, reacting 5-bromo-3-methylpyridine-2-carboxylic acid with cyclopropylamine in the presence of coupling agents like or , often in aprotic solvents (e.g., DMF) under reflux .

- Key Variables : Reaction temperature (70–100°C), solvent choice (DMF or THF), and base (e.g., ) significantly impact yield and purity.

Q. What analytical techniques are most effective for characterizing this compound and confirming its structure?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and pyridine ring protons at δ 7.0–9.0 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (, expected ≈ 285.0) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological relevance of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary cyclopropyl with other alkyl groups) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR binding assays.

- Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ, LogP) with activity trends .

- Example : In pyridine-based carboxamides, bromine at the 5-position enhances steric bulk, potentially improving target selectivity .

Q. How can contradictory bioactivity data in different studies be resolved?

- Root Causes : Variability in purity (>95% vs. <90%), solvent effects (DMSO vs. aqueous buffers), or assay conditions (pH, temperature).

- Mitigation Strategies :

- Reproducibility Checks : Validate synthesis and purification protocols (e.g., HPLC purity reports).

- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to calibrate assay systems .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.